

Chemical properties of (3-Methoxypyridin-2- YL)methanamine

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Compound of Interest

Compound Name: (3-Methoxypyridin-2-
YL)methanamine

Cat. No.: B1462797

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An In-depth Technical Guide to **(3-Methoxypyridin-2-YL)methanamine**: Properties, Synthesis, and Applications

Introduction

(3-Methoxypyridin-2-YL)methanamine is a substituted pyridine derivative that serves as a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The strategic placement of a methoxy and an aminomethyl group on the pyridine core imparts a unique combination of electronic and steric properties, making it an attractive scaffold for constructing complex molecules with potential therapeutic value. The pyridine ring itself is a common motif in numerous biologically active compounds, and its functionalization allows for the fine-tuning of properties such as solubility, basicity, and the ability to form key interactions with biological targets.^{[1][2]}

This technical guide offers a comprehensive analysis of the chemical properties of **(3-Methoxypyridin-2-YL)methanamine**. Authored from the perspective of a senior application scientist, this document delves into its physicochemical characteristics, spectroscopic profile, synthetic pathways, reactivity, and applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule.

Chemical Identity and Physicochemical Properties

The identity and fundamental properties of a molecule are paramount for its application in synthesis and drug design. The data for **(3-Methoxypyridin-2-YL)methanamine** and its common precursor, 3-methoxypyridine-2-carbonitrile, are summarized below.

Table 1: Chemical Identifiers

Identifier	(3-Methoxypyridin-2-YL)methanamine	3-Methoxypyridine-2-carbonitrile
Molecular Formula	C₇H₁₀N₂O [3]	C₇H₆N₂O [4]
Molecular Weight	138.17 g/mol [5]	134.14 g/mol [6]
CAS Number	450795-26-7 (Free Base)	24059-89-0 [6]
Monoisotopic Mass	138.07932 Da [3]	134.04801 Da [6]

| IUPAC Name | **(3-methoxypyridin-2-yl)methanamine** | 3-methoxypyridine-2-carbonitrile[\[6\]](#) |

Table 2: Predicted and Experimental Physicochemical Properties

Property	(3-Methoxypyridin-2- YL)methanamine	Rationale and Context
Predicted XlogP	-0.3[3]	The negative value indicates hydrophilicity, influenced by the polar amine and methoxy groups and the nitrogen heteroatom, which are capable of hydrogen bonding.
Topological Polar Surface Area (TPSA)	48.1 Å²[7]	This value suggests good potential for oral bioavailability and cell permeability.
Hydrogen Bond Donors	1 (from -NH₂)[7]	The primary amine is a key site for hydrogen bond donation, critical for receptor binding.
Hydrogen Bond Acceptors	3 (Pyridine N, O, Amine N)[7]	Multiple acceptor sites enhance solubility and interaction potential.
Rotatable Bonds	2[7]	The molecule possesses conformational flexibility around the C-C and C-O single bonds, allowing it to adapt to binding pockets.

| Basicity (pKa) | Not available | The pKa is expected to be influenced by two basic centers: the pyridine nitrogen (pKa of pyridine ~5.2) and the primary amine (pKa of benzylamine ~9.3). The electron-donating methoxy group would slightly increase the basicity of the pyridine nitrogen, while the pyridine ring withdraws electron density from the aminomethyl group, slightly decreasing its basicity.[8] |

The physicochemical profile is dictated by the interplay of its functional groups. The methoxy group is an electron-donating group via resonance, which influences the electron density of the pyridine ring. The aminomethyl group provides a primary basic center and a key nucleophilic

handle for subsequent chemical modifications. This combination of features makes the molecule water-miscible and capable of engaging in specific hydrogen-bonding interactions, which is a highly desirable trait for drug candidates.^{[9][10]}

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific experimental spectra for **(3-Methoxypyridin-2-YL)methanamine** are not widely published, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.^{[11][12]}

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. The methylene protons (-CH₂-) adjacent to the amine will appear as a singlet or a broadened singlet around δ 3.9-4.5 ppm, while the amine protons (-NH₂) will show a broad singlet whose chemical shift is dependent on concentration and solvent.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will display seven unique signals. The aromatic carbons will resonate in the δ 110-160 ppm region. The methoxy carbon will be observed around δ 55-60 ppm, and the aliphatic methylene carbon will be found further upfield, typically in the δ 40-50 ppm range.
- **Infrared (IR) Spectroscopy:** Key vibrational bands would include N-H stretching for the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (~1400-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether linkage (~1000-1300 cm⁻¹).
- **Mass Spectrometry (MS):** Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 138. A prominent fragment would likely arise from the loss of the aminomethyl group or cleavage of the methoxy group. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.^[13] Predicted adducts in electrospray ionization include [M+H]⁺ at m/z 139.08660 and [M+Na]⁺ at m/z 161.06854.^[3]

Synthesis and Purification

A robust and efficient synthesis is critical for the utility of any chemical building block. The most direct and common laboratory-scale synthesis of **(3-Methoxypyridin-2-YL)methanamine** involves the chemical reduction of its nitrile precursor, 3-methoxypyridine-2-carbonitrile.

The precursor, 3-methoxypyridine-2-carbonitrile, can be synthesized in a one-step procedure by reacting α,β -unsaturated aldehydes or ketones with propanedinitrile in a methanol-sodium methoxide system.^[14] This method provides a straightforward route to the necessary starting material from readily available reagents.

Experimental Protocol: Reduction of 3-Methoxypyridine-2-carbonitrile

This protocol describes a representative procedure using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH_4).

Disclaimer: This procedure involves highly reactive and hazardous materials. It must be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

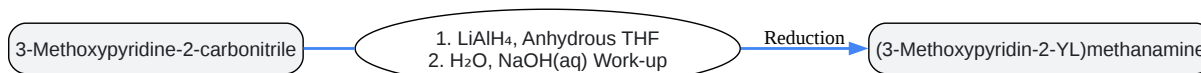
- 3-Methoxypyridine-2-carbonitrile
- Lithium Aluminum Hydride (LiAlH_4)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- 15% Aqueous Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Dichloromethane (DCM) or Ethyl Acetate

Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reducing Agent:** Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of LiAlH_4 (typically 1.5-2.0 equivalents) at 0 °C (ice bath).
- **Addition of Substrate:** A solution of 3-methoxypyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH_4 suspension at 0 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up (Fieser method):** The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH_4 used in grams.
- **Filtration and Extraction:** The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The filtrate is collected, and the organic layer is separated.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude **(3-Methoxypyridin-2-YL)methanamine**.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking.

Synthetic Workflow Diagram



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Caption: Synthetic route from nitrile to amine.

Reactivity and Chemical Behavior

The chemical reactivity of **(3-Methoxypyridin-2-YL)methanamine** is governed by its three key structural features: the pyridine nitrogen, the primary amine, and the activated aromatic ring.

- **Pyridine Nitrogen:** As a tertiary amine within an aromatic system, this nitrogen is a Lewis base and can be protonated or alkylated.^[8] Its basicity is modulated by the C3-methoxy group, which donates electron density through resonance, making this nitrogen slightly more basic than that of unsubstituted pyridine.
- **Primary Amine (-CH₂NH₂):** This is the most nucleophilic and basic site in the molecule. It readily undergoes reactions typical of primary amines, such as:
 - **Acylation:** Reaction with acid chlorides or anhydrides to form amides.
 - **Alkylation:** Reaction with alkyl halides to form secondary and tertiary amines.
 - **Reductive Amination:** Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
 - **Sulfonamide Formation:** Reaction with sulfonyl chlorides.
- **Aromatic Ring:** The pyridine ring is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution.^[8] The positions for substitution are directed by the existing methoxy and aminomethyl groups. The powerful activating effect of the methoxy group would likely direct incoming electrophiles to the C4 and C6 positions. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (S_NAr), particularly if a leaving group is present at the C4 or C6 positions.

Reactivity Hotspots Diagram

Caption: Key reactive sites of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, and **(3-Methoxypyridin-2-yl)methanamine** is a valuable intermediate in this field.^[2] Its structure is often incorporated into larger molecules designed to interact with specific biological targets like kinases, G-protein coupled receptors (GPCRs), and enzymes.

- **Scaffold for Library Synthesis:** The primary amine serves as a convenient attachment point for a wide variety of chemical moieties, allowing for the rapid generation of compound libraries for high-throughput screening. This is a common strategy in hit-to-lead optimization campaigns.^[15]
- **Kinase Inhibitors:** The pyridine scaffold can mimic the adenine region of ATP and form hydrogen bonds within the hinge region of kinase active sites. Derivatives of this molecule could be explored as inhibitors in oncology and inflammatory diseases.^[2]
- **Anti-Mycobacterial Agents:** Pyrazolo[1,5-a]pyrimidines bearing a pyridin-2-ylmethylaniline side chain have shown potent activity against *Mycobacterium tuberculosis*.^[16] **(3-Methoxypyridin-2-yl)methanamine** is an ideal starting material for synthesizing analogs in this class to explore structure-activity relationships (SAR).
- **PI3K/mTOR Inhibitors:** The methoxypyridine core is present in various PI3K/mTOR dual inhibitors, which are significant targets in cancer therapy.^{[2][17]} The synthetic accessibility of derivatives from this starting material facilitates the exploration of this chemical space.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **(3-Methoxypyridin-2-yl)methanamine** and its precursors. The information below is a summary and is not a substitute for a full Safety Data Sheet (SDS).

- **Hazards:** The compound is classified as harmful if swallowed and causes skin and serious eye irritation.^[18] It may also cause respiratory irritation.^{[18][19]} The hydrochloride salt is corrosive and can cause severe skin burns and eye damage.^[20]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20] All handling should be done in a well-ventilated area or a chemical fume hood.[20]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[20]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[20]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[20]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The dihydrochloride salt should be stored at 2-8°C, sealed, and protected from light.[7]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20][21]

Conclusion

(3-Methoxypyridin-2-YL)methanamine is a functionally rich heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. The presence of multiple modifiable sites—the primary amine, the pyridine nitrogen, and the aromatic ring—provides a versatile platform for creating diverse molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such well-characterized building blocks will remain essential to the advancement of drug discovery programs.

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